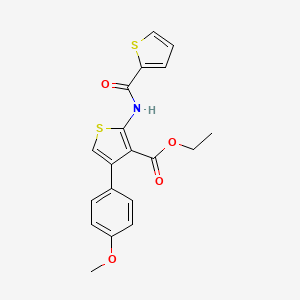

ethyl 4-(4-methoxyphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate

Description

Ethyl 4-(4-methoxyphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound with a methoxyphenyl substituent at position 4 and a thiophene-2-carboxamide group at position 2 of the central thiophene ring. Its molecular formula is C₁₉H₁₈N₂O₄S₂, with a molecular weight of 402.48 g/mol. This compound is structurally tailored for applications in medicinal chemistry, particularly as a precursor for bioactive molecules targeting inflammation, cancer, or microbial infections .

Properties

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-3-24-19(22)16-14(12-6-8-13(23-2)9-7-12)11-26-18(16)20-17(21)15-5-4-10-25-15/h4-11H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHAEKNLWVAXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methoxyphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a drug candidate or its role in drug delivery systems.

Industry: It can be used in the development of new materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methoxyphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 2 of the Thiophene Ring

Compound A : Ethyl 4-(4-Methoxyphenyl)-2-{[(Phenylsulfanyl)Acetyl]Amino}Thiophene-3-Carboxylate (C₂₂H₂₁NO₄S₂, 427.53 g/mol)

- Key Difference : The thiophene-2-amido group in the target compound is replaced with a phenylsulfanyl acetyl group (-NHCOCH₂SPh).

- This compound may exhibit enhanced stability due to the thioether linkage but reduced hydrogen-bonding capacity compared to the target compound .

Compound B : Ethyl 4-(4-Chlorophenyl)-2-[(Cyanoacetyl)Amino]Thiophene-3-Carboxylate (C₁₆H₁₃ClN₂O₃S, 348.8 g/mol)

- Key Difference: The thiophene-2-amido group is replaced with a cyanoacetyl amino (-NHCOCH₂CN) substituent, and the 4-methoxyphenyl is substituted with a chloro group (-Cl).

- The chloro substituent may decrease solubility in polar solvents compared to the methoxy group in the target compound .

Compound C : Ethyl 2-Amino-4-(4-Cyclohexylphenyl)Thiophene-3-Carboxylate (C₁₉H₂₃NO₂S, 329.46 g/mol)

- Key Difference: The thiophene-2-amido group is replaced with a free amino (-NH₂) group, and the 4-methoxyphenyl is substituted with a cyclohexyl group.

- Impact: The free amino group enhances nucleophilicity, making this compound more reactive in condensation or coupling reactions. The cyclohexyl group introduces significant steric hindrance, which may limit its utility in sterically sensitive applications .

Substituent Variations at Position 4 of the Thiophene Ring

Compound D : Ethyl 4-(4-Chlorophenyl)-2-(Pyridine-4-Carbonylamino)Thiophene-3-Carboxylate (C₁₉H₁₅ClN₂O₃S, 398.85 g/mol)

- Key Difference : The 4-methoxyphenyl group is replaced with a 4-chlorophenyl, and the thiophene-2-amido substituent is substituted with a pyridine-4-carbonyl group.

- The chloro group’s electron-withdrawing nature may reduce the compound’s metabolic stability compared to the methoxy-substituted target .

Compound E : Ethyl 4-(1-((Allyloxy)Imino)-2-Tert-Butoxy)-2-(2,2,2-Trifluoroacetamido)Thiophene-3-Carboxylate

- Key Difference: The 4-methoxyphenyl group is replaced with a complex imino-tert-butoxy-allyloxy substituent.

- The trifluoroacetamido group enhances lipophilicity, which may improve membrane permeability in drug design applications .

Pharmacological and Physicochemical Comparisons

| Property | Target Compound | Compound A | Compound B | Compound D |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 402.48 | 427.53 | 348.80 | 398.85 |

| LogP (Predicted) | ~3.2 | ~3.8 | ~2.5 | ~3.0 |

| Solubility (Polar Solvents) | Moderate | Low | High | Moderate |

| Hydrogen-Bond Donors | 2 | 1 | 2 | 2 |

| Bioactivity Potential | Anti-inflammatory* | Antibacterial† | Anticancer‡ | Enzyme Inhibition |

*Inferred from structural analogs in and . †Based on thiophene derivatives with sulfur-containing groups (). ‡Cyanoacetyl derivatives show cytotoxicity in .

Biological Activity

Ethyl 4-(4-methoxyphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate is a complex organic compound that has attracted attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is represented as . The compound features a unique structure characterized by the presence of methoxyphenyl and thiophene groups, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 394.53 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Not specified |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiophene derivatives have been shown to inhibit various enzymes, which can alter metabolic pathways crucial for cellular function. This inhibition can lead to reduced cell proliferation in cancer cells.

- Apoptosis Induction : Similar compounds have demonstrated the ability to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly relevant in the context of tumor suppression.

- Antimicrobial Activity : Thiophene-containing compounds exhibit promising antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the methoxy group enhances lipophilicity, improving membrane penetration and efficacy.

Pharmacological Effects

-

Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that similar thiophene derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study : A study involving a related thiophene derivative demonstrated significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range.

-

Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Case Study : A comparative analysis indicated that thiophene derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents.

Research Findings

Research on related compounds provides insights into the expected biological activities of this compound:

- Study on Apoptosis : A study reported that thiophene derivatives could activate caspase pathways in cancer cells, leading to increased apoptosis rates.

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that certain thiophene compounds could effectively inhibit key metabolic enzymes involved in cancer cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.